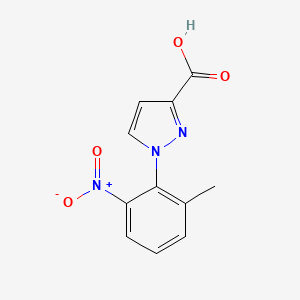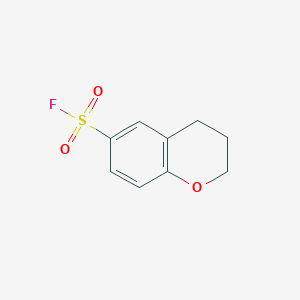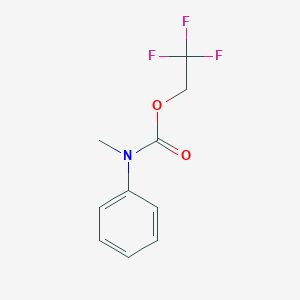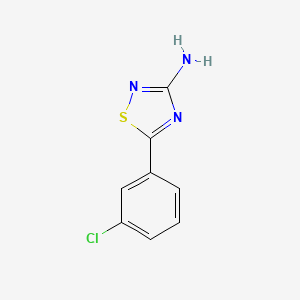
5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 3-chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the thiadiazole compound.
Substitution: Substituted phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as a pharmacophore in drug design for treating various diseases.
Industry: Utilized in the development of materials with specific electronic properties.
作用机制
The mechanism of action of 5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine: Similar structure but with the chlorine atom in the para position.
5-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-3-amine: Contains an additional chlorine atom on the phenyl ring.
5-(3-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar thiadiazole ring but with a thiol group instead of an amine.
Uniqueness
5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine is unique due to its specific substitution pattern and the presence of the amine group, which can influence its reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C8H6ClN3S |
|---|---|
分子量 |
211.67 g/mol |
IUPAC 名称 |
5-(3-chlorophenyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |
InChI 键 |
AVBMDDKOZJBJPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NS2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




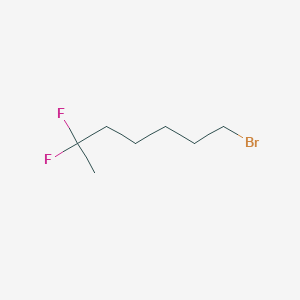
![4',4',7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13171509.png)
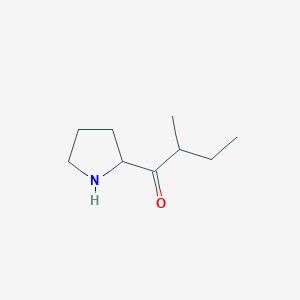
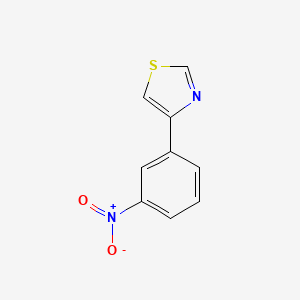
![4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13171520.png)
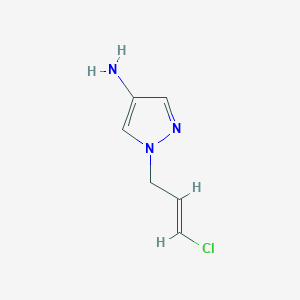
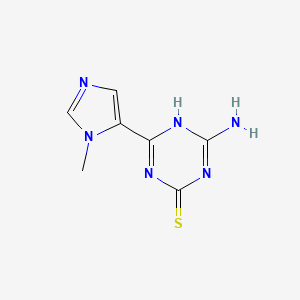
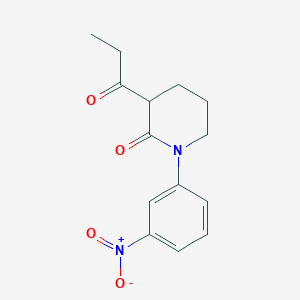
![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)
